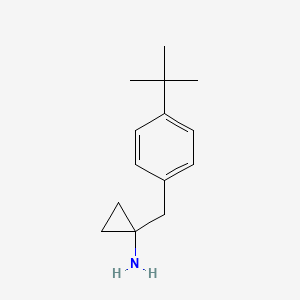
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine is an organic compound with the molecular formula C14H21N and a molecular weight of 203.32 g/mol This compound features a cyclopropane ring attached to a benzyl group, which is further substituted with a tert-butyl group
Méthodes De Préparation
The synthesis of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine typically involves the reaction of tert-butyl benzyl chloride with cyclopropanamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol.
Applications De Recherche Scientifique
1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its amine functionality.
Industry: It may be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and tert-butyl group can influence the compound’s binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-(Tert-butyl)benzyl)cyclopropan-1-amine include:
1-(4-(Tert-butyl)benzyl)cyclopropanamine: A closely related compound with similar structural features.
1-Benzyl-4-tert-butylbenzene: Lacks the cyclopropane ring but shares the benzyl and tert-butyl groups.
4-(4-Bromophenethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a cyclopropane ring.
Propriétés
Formule moléculaire |
C14H21N |
|---|---|
Poids moléculaire |
203.32 g/mol |
Nom IUPAC |
1-[(4-tert-butylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C14H21N/c1-13(2,3)12-6-4-11(5-7-12)10-14(15)8-9-14/h4-7H,8-10,15H2,1-3H3 |
Clé InChI |
AAHODVLLSRNEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)CC2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















